Pseudoginsenoside F11

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

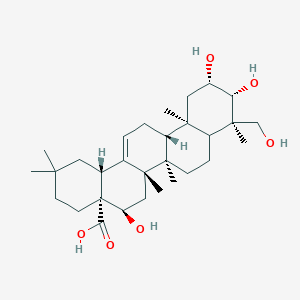

Le Ginsenoside A1 est un composé de saponine triterpénoïde présent dans les racines de Panax ginseng, une plante connue pour ses propriétés médicinales. Les ginsénosides sont les principaux composants actifs du ginseng, contribuant à ses effets pharmacologiques. Le Ginsenoside A1, comme les autres ginsénosides, a été étudié pour ses avantages thérapeutiques potentiels, notamment ses effets anti-inflammatoires, anticancéreux et neuroprotecteurs .

Applications De Recherche Scientifique

Ginsenoside A1 has a wide range of scientific research applications:

Chemistry: Used as a model compound for studying the structure-activity relationship of saponins.

Biology: Investigated for its role in cell signaling pathways and gene expression.

Medicine: Explored for its potential in treating cancer, inflammation, and neurodegenerative diseases.

Industry: Utilized in the development of functional foods, dietary supplements, and cosmetics.

Mécanisme D'action

Target of Action

Pseudoginsenoside F11, also known as Ginsenoside A1 or Pseudoginsenoside FII, is a component of Panax quinquefolium (American ginseng) and has been demonstrated to antagonize the learning and memory deficits induced by scopolamine, morphine, and methamphetamine in mice . It has been reported to exert neuroprotective effects on ischemic stroke induced by permanent and transient middle cerebral artery occlusion in experimental animals .

Mode of Action

This compound has been shown to inhibit diprenorphine (DIP) binding with an IC50 of 6.1 μM and reduced the binding potency of morphine in Chinese hamster ovary (CHO)-μ cells . It has also been found to confer protection against cerebral ischemia and alleviate oxidative stress .

Biochemical Pathways

This compound has been found to affect several biochemical pathways. It has been shown to alleviate the cognitive dysfunction and tau phosphorylation in a rat model of sporadic Alzheimer’s disease (SAD). This effect was achieved by regulating the insulin signaling pathway and calpain I/CDK5 signaling pathway in the hippocampus . Furthermore, it has been shown to activate autophagy through the AMPK-TFEB signal pathway in skin flaps .

Pharmacokinetics

It is known that the compound is a component of panax quinquefolium, and its bioavailability may be influenced by the method of administration and the presence of other compounds .

Result of Action

This compound has been shown to have several effects at the molecular and cellular level. It has been demonstrated to antagonize the learning and memory deficits induced by various drugs in mice . It has also been shown to reduce neuronal loss, protect synapse structure, and modulate expression of tau phosphorylation . In addition, it has been found to enhance angiogenesis, alleviate apoptosis and oxidative stress, thereby improving the survival of skin flaps .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the presence of other compounds in Panax quinquefolium may affect its bioavailability and efficacy

Analyse Biochimique

Biochemical Properties

Pseudoginsenoside F11 has been reported to have anti-inflammatory properties . It has been shown to interact with various enzymes and proteins, such as the insulin signaling pathway and calpain I/CDK5 signaling pathway . These interactions play a crucial role in its biochemical reactions.

Cellular Effects

This compound has been found to have significant effects on various types of cells and cellular processes. For instance, it has been shown to attenuate lipopolysaccharide-induced acute lung injury by suppressing neutrophil infiltration and accelerating neutrophil clearance . It also enhances the viability of random-pattern skin flaps by promoting TFEB nuclear translocation through the AMPK-mTOR signal pathway .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It has been found to inhibit obesity-linked phosphorylation of PPAR γ at Ser-273 by Cdk5 . It also activates autophagy through the AMPK-TFEB signal pathway in skin flaps .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been shown to have significant effects over time. For instance, a single administration of this compound significantly decreased the infarct area, reduced the brain water content, and improved neurological functions, even 4 hours after the onset of permanent middle cerebral artery occlusion .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For example, in a rat model of sporadic Alzheimer’s disease, this compound (2, 4, 8 mg·kg−1·d−1, ig) dose-dependently ameliorated streptozotocin-induced learning and memory defects .

Metabolic Pathways

This compound is involved in various metabolic pathways. It has been found to regulate the insulin signaling pathway and calpain I/CDK5 signaling pathway .

Transport and Distribution

It has been found to have significant effects on its localization or accumulation .

Subcellular Localization

It has been found to promote TFEB nuclear translocation through the AMPK-mTOR signal pathway .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La synthèse du Ginsenoside A1 implique plusieurs étapes, à partir de l'extraction des ginsénosides des racines de ginseng. Le processus comprend généralement des étapes d'hydrolyse, de glycosylation et de purification. Des conditions réactionnelles spécifiques, telles que la température, le pH et l'utilisation de catalyseurs, sont optimisées pour obtenir des rendements et une pureté élevés .

Méthodes de production industrielle : La production industrielle du Ginsenoside A1 implique des processus d'extraction et de purification à grande échelle. Des techniques telles que la chromatographie liquide haute performance (HPLC) et la spectrométrie de masse (MS) sont utilisées pour garantir la qualité et la constance du produit final. Les progrès de la biotechnologie ont également permis d'utiliser la fermentation microbienne et les cultures cellulaires végétales pour produire des ginsénosides plus efficacement .

Analyse Des Réactions Chimiques

Types de réactions : Le Ginsenoside A1 subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. Ces réactions sont essentielles pour modifier la structure du composé et améliorer ses propriétés pharmacologiques .

Réactifs et conditions courantes :

Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.

Substitution : Des réactifs comme les halogénoalcanes et les chlorures d'acyle facilitent les réactions de substitution.

Principaux produits formés : Les principaux produits formés à partir de ces réactions comprennent des ginsénosides modifiés avec une bioactivité et une stabilité accrues. Ces dérivés sont souvent étudiés pour leur potentiel thérapeutique amélioré .

4. Applications de la recherche scientifique

Le Ginsenoside A1 a un large éventail d'applications de recherche scientifique :

Chimie : Utilisé comme composé modèle pour étudier la relation structure-activité des saponines.

Biologie : Investigated pour son rôle dans les voies de signalisation cellulaire et l'expression génétique.

Médecine : Exploré pour son potentiel dans le traitement du cancer, de l'inflammation et des maladies neurodégénératives.

Industrie : Utilisé dans le développement d'aliments fonctionnels, de compléments alimentaires et de cosmétiques.

5. Mécanisme d'action

Le Ginsenoside A1 exerce ses effets par le biais de multiples cibles moléculaires et voies. Il interagit avec les récepteurs hormonaux stéroïdiens, module les réponses immunitaires et influence la prolifération et l'apoptose cellulaires. La capacité du composé à franchir la barrière hémato-encéphalique en fait également un candidat prometteur pour les thérapies neuroprotectrices .

Composés similaires :

- Ginsenoside Rb1

- Ginsenoside Rg1

- Ginsenoside Re

Comparaison : Le Ginsenoside A1 est unique par son motif de glycosylation spécifique, qui influence sa biodisponibilité et sa pharmacocinétique. Comparé à d'autres ginsénosides, le Ginsenoside A1 a démontré des propriétés anti-inflammatoires et neuroprotectrices distinctes, ce qui en fait un composé précieux pour les applications thérapeutiques ciblées .

Comparaison Avec Des Composés Similaires

- Ginsenoside Rb1

- Ginsenoside Rg1

- Ginsenoside Re

Comparison: Ginsenoside A1 is unique in its specific glycosylation pattern, which influences its bioavailability and pharmacokinetics. Compared to other ginsenosides, Ginsenoside A1 has shown distinct anti-inflammatory and neuroprotective properties, making it a valuable compound for targeted therapeutic applications .

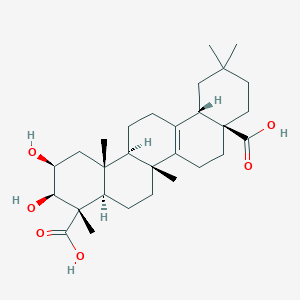

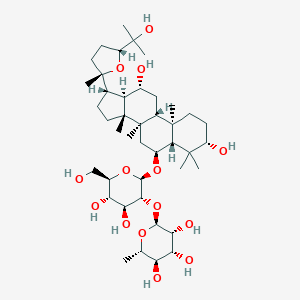

Propriétés

Numéro CAS |

69884-00-0 |

|---|---|

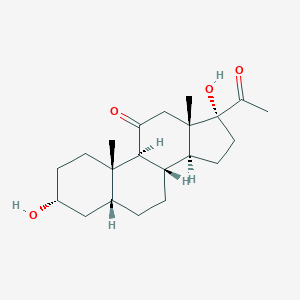

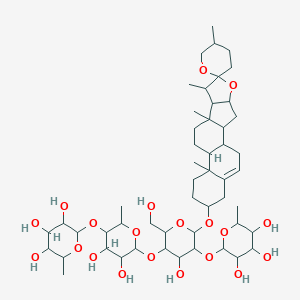

Formule moléculaire |

C42H72O14 |

Poids moléculaire |

801.0 g/mol |

Nom IUPAC |

2-[2-[[(8R,10R,14R)-3,12-dihydroxy-17-[(2S)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-methyloxane-3,4,5-triol |

InChI |

InChI=1S/C42H72O14/c1-19-28(46)30(48)32(50)35(52-19)55-33-31(49)29(47)23(18-43)54-36(33)53-22-17-41(8)24(39(6)13-11-25(45)37(2,3)34(22)39)16-21(44)27-20(10-14-40(27,41)7)42(9)15-12-26(56-42)38(4,5)51/h19-36,43-51H,10-18H2,1-9H3/t19?,20?,21?,22?,23?,24?,25?,26?,27?,28?,29?,30?,31?,32?,33?,34?,35?,36?,39-,40-,41-,42+/m1/s1 |

Clé InChI |

JBGYSAVRIDZNKA-JSCHQAEYSA-N |

SMILES |

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3CC4(C(CC(C5C4(CCC5C6(CCC(O6)C(C)(C)O)C)C)O)C7(C3C(C(CC7)O)(C)C)C)C)CO)O)O)O)O)O |

SMILES isomérique |

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3C[C@@]4(C(CC(C5[C@]4(CCC5[C@@]6(CCC(O6)C(C)(C)O)C)C)O)[C@@]7(C3C(C(CC7)O)(C)C)C)C)CO)O)O)O)O)O |

SMILES canonique |

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3CC4(C(CC(C5C4(CCC5C6(CCC(O6)C(C)(C)O)C)C)O)C7(C3C(C(CC7)O)(C)C)C)C)CO)O)O)O)O)O |

Description physique |

Solid |

Pictogrammes |

Irritant |

Synonymes |

PF 11 pseudoginsenoside F11 pseudoginsenoside-F11 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.